molecular formula C12H17N3O2S B5711897 N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5711897
M. Wt: 267.35 g/mol
InChI Key: KOQWVGWQJLASBG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound designed for chemical and pharmaceutical research. It features a molecular structure comprising an acetamide core, substituted with a cyclohexyl group on the nitrogen atom and a 4-hydroxypyrimidine-2-thioether moiety. This specific structure places it within a class of molecules known for their potential as key intermediates in organic synthesis and for yielding various biological activities. Compounds with similar N-cyclohexyl-2-(heterocyclic-sulfanyl)acetamide scaffolds have been the subject of scientific studies, with research indicating properties such as antimicrobial and antifungal activities . The presence of the pyrimidine ring, a common pharmacophore, suggests potential value in medicinal chemistry research for the development of new therapeutic agents. The molecular framework allows for investigation into its mechanism of action, which may involve interaction with enzymatic pathways or receptor sites. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard in analytical and bioassay development. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexyl-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-10-6-7-13-12(15-10)18-8-11(17)14-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQWVGWQJLASBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-hydroxypyrimidine-2-thiol with N-cyclohexylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-Cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide (Target) C₁₃H₁₈N₃O₂S 296.37 4-hydroxypyrimidin-2-yl, cyclohexyl Hydroxyl group enhances H-bonding; moderate lipophilicity
N-Cyclohexyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₆H₂₀N₄OS 316.42 5-phenyl-1,2,4-triazol-3-yl, cyclohexyl Phenyl-triazole moiety increases aromaticity and steric bulk
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide C₂₀H₁₈N₃O₃S 388.44 4-hydroxy-6-methylpyrimidin-2-yl, 4-phenoxyphenyl Methyl and phenoxy groups enhance hydrophobicity
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 317.77 4,6-diaminopyrimidin-2-yl, 4-chlorophenyl Diamino groups improve solubility; chloro substituent increases electronegativity
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₃S 428.5 Indole-oxadiazole hybrid, chloro-methylphenyl Bulky indole-oxadiazole moiety; high molecular weight
Key Observations:
  • Substituent Impact: The 4-hydroxypyrimidin-2-yl group in the target compound provides a balance between hydrogen-bonding capacity (via -OH) and moderate lipophilicity.
  • Molecular Weight : The target compound (296.37 g/mol) is smaller than analogs with extended aromatic systems (e.g., 388.44 g/mol for ), which may influence pharmacokinetic properties like membrane permeability.
  • Electronic Effects : Chlorine and methoxy substituents in analogs (e.g., ) introduce electronegative or hydrophobic regions, altering electronic distribution and solubility.

Crystallographic and Hydrogen-Bonding Comparisons

Crystal structure analyses reveal critical differences in molecular conformations and intermolecular interactions:

  • Target Compound: Limited crystallographic data are available, but analogous structures (e.g., ) show intramolecular N—H⋯N hydrogen bonds stabilizing folded conformations. The dihedral angle between the pyrimidine and cyclohexyl groups is likely smaller than in chlorophenyl analogs (42.25° in vs. >59° in bulkier derivatives), favoring planar arrangements.
  • Diaminopyrimidine Derivatives: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form inversion dimers via N—H⋯N bonds, creating layered structures. The target compound’s hydroxyl group may instead promote O—H⋯N/O interactions, altering crystal packing.

Biological Activity

N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and activity, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxypyrimidine-2-thiol with cyclohexylacetamide. The process generally requires a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA) to facilitate the reaction. Optimizing reaction conditions (temperature, pressure, and time) is crucial for achieving high yields and purity of the product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, affecting metabolic pathways by binding to enzymes or receptors. This interaction can lead to modulation of cellular processes, including gene expression and protein synthesis.

Biological Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) values for this compound have been evaluated in comparison to standard antimicrobial agents. The compound shows promising results against both Gram-positive and Gram-negative bacteria as well as fungal species.

Microorganism MIC (µg/mL) Standard
Bacillus sp.0.50.1
Pseudomonas aeruginosa0.0320.05
Aspergillus niger0.0640.1
Fusarium solani0.050.1

These results indicate that this compound possesses strong antimicrobial activity comparable to established standards.

Case Studies

  • Antibacterial Efficacy : A study reported that the compound effectively inhibited the growth of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients, with an MIC significantly lower than many conventional antibiotics .
  • Antifungal Properties : Another investigation highlighted its antifungal activity against Aspergillus niger, where it demonstrated an MIC indicating potent inhibition of fungal growth .
  • Mechanistic Insights : Research into the mechanism revealed that the compound may disrupt cellular processes by interfering with DNA replication or protein synthesis pathways, which is critical for microbial survival .

Q & A

Basic Question: What are the standard synthetic routes for N-cyclohexyl-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrimidine core followed by sulfanyl-acetamide coupling. Key steps include:

  • Step 1: Formation of the 4-hydroxypyrimidin-2-yl intermediate via cyclization of thiourea derivatives with β-keto esters under reflux conditions in ethanol .
  • Step 2: Thiolation of the pyrimidine ring using Lawesson’s reagent or phosphorus pentasulfide to introduce the sulfanyl group .
  • Step 3: Coupling the sulfanyl-pyrimidine intermediate with N-cyclohexyl-2-chloroacetamide via nucleophilic substitution, often in anhydrous DMF with potassium carbonate as a base .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitution steps .
  • Temperature Control: Maintain 60–80°C during coupling to balance reactivity and minimize side reactions .
  • Catalyst Use: Triethylamine or DBU improves yields in thiolation steps by scavenging HCl .

Advanced Question: How can discrepancies in NMR data between theoretical predictions and experimental results be resolved for this compound?

Methodological Answer:
Discrepancies often arise from dynamic effects, impurities, or incorrect assignment of proton environments. To resolve these:

  • Deuterated Solvent Effects: Compare spectra in DMSO-d₆ vs. CDCl₃; hydroxyl protons may appear broadened or exchangeable in DMSO .
  • 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity between the sulfanyl group (δ 3.8–4.2 ppm) and the pyrimidine ring (δ 8.1–8.5 ppm) .
  • Dynamic NMR (DNMR): If rotational barriers around the acetamide bond cause splitting, variable-temperature NMR (e.g., 25°C to 60°C) can clarify exchange processes .

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify cyclohexyl protons (δ 1.2–2.1 ppm) and pyrimidine aromatic protons (δ 8.1–8.5 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm) and pyrimidine carbons (δ 150–160 ppm) .
  • Infrared (IR) Spectroscopy: Detect hydroxyl (3200–3400 cm⁻¹) and thioether (600–700 cm⁻¹) stretches .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 323.12 .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N—H⋯N interactions) using SHELXL refinement .

Advanced Question: How can researchers analyze crystal structure data of this compound using SHELX software?

Methodological Answer:
SHELX suite (SHELXL/SHELXS) is critical for refining crystallographic

  • Data Input: Prepare .hkl files from diffraction data (e.g., Bruker APEX-II) and define unit cell parameters (e.g., monoclinic P2₁/c with a = 18.220 Å, β = 108.76°) .
  • Structure Solution: Use SHELXS for direct methods to locate heavy atoms, then SHELXL for least-squares refinement .
  • Hydrogen Bonding Analysis: Identify intramolecular N—H⋯N bonds (e.g., 2.8–3.0 Å) stabilizing the folded conformation .
  • Validation: Check R-factors (R₁ < 0.05) and residual electron density maps for missing/disordered atoms .

Basic Question: What in vitro assays are suitable for evaluating the enzyme inhibitory activity of this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Use ADP-Glo™ Kinase Assay to measure IC₅₀ against kinases (e.g., EGFR or CDK2) .
  • Fluorescence Polarization (FP): Screen binding affinity to target proteins labeled with fluorescein .
  • Docking Studies: Perform AutoDock Vina simulations to predict binding poses in ATP-binding pockets, guided by crystallographic data .

Advanced Question: How can researchers address contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions may stem from assay conditions or compound purity:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; impurities >5% can skew IC₅₀ values .
  • Assay Replication: Repeat activity tests in parallel with positive controls (e.g., staurosporine for kinases) .
  • Solubility Adjustments: Test activity in DMSO vs. PBS buffers; aggregation at >10 µM may cause false negatives .

Basic Question: What computational methods are used to model the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability using GROMACS with CHARMM36 force field over 100 ns trajectories .
  • Pharmacophore Mapping: Define features (e.g., hydrogen-bond acceptors on pyrimidine) with Schrödinger’s Phase .
  • QSAR Modeling: Corrogate substituent effects (e.g., cyclohexyl vs. phenyl) on activity using Random Forest algorithms .

Advanced Question: How can reaction yields be improved during the sulfanyl-acetamide coupling step?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields by 15–20% .
  • Protecting Groups: Temporarily protect the hydroxyl group on pyrimidine with TBSCl to prevent side reactions .
  • Catalytic Systems: Use Pd(OAc)₂/Xantphos for Ullmann-type coupling, achieving >80% yield in DMF at 80°C .

Basic Question: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C; UV-Vis spectra show degradation after 48 hours under ambient light .
  • Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of the sulfanyl group .
  • pH Stability: Avoid buffers below pH 3, where acetamide hydrolysis occurs .

Advanced Question: How do researchers validate the purity of synthesized batches using chromatographic methods?

Methodological Answer:

  • HPLC Conditions:
    • Column: C18 (4.6 × 150 mm, 5 µm).
    • Mobile Phase: 60:40 acetonitrile/0.1% formic acid.
    • Flow Rate: 1.0 mL/min; retention time ~6.2 minutes .
  • Impurity Profiling: Compare with spiked samples containing known byproducts (e.g., des-cyclohexyl analog) .
  • LC-MS Integration: Correlate UV peaks (λ = 254 nm) with MS signals to confirm molecular ions .

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